(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide

FFA2 GPR43 functional selectivity

R-4CMTB is the mandatory tool for dissecting Gαi-dependent FFA2 biology. Unlike its S-enantiomer or racemate, it selectively activates Gαi signaling (pERK1/2, cAMP) without confounding Gαq-calcium responses. Validated by 2025 cryo-EM structures and exhibiting 100–1000x potency over SCFAs, this functionally biased ligand ensures clean target engagement data. Essential for neutrophil, macrophage, and adipocyte studies where pathway-selective activation is critical. Procure the specific R-enantiomer to guarantee valid, reproducible results.

Molecular Formula C14H15ClN2OS
Molecular Weight 294.8 g/mol
Cat. No. B11934524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide
Molecular FormulaC14H15ClN2OS
Molecular Weight294.8 g/mol
Structural Identifiers
SMILESCC(C)C(C1=CC=C(C=C1)Cl)C(=O)NC2=NC=CS2
InChIInChI=1S/C14H15ClN2OS/c1-9(2)12(10-3-5-11(15)6-4-10)13(18)17-14-16-7-8-19-14/h3-9,12H,1-2H3,(H,16,17,18)/t12-/m1/s1
InChIKeyAZYDQCGCBQYFSE-GFCCVEGCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2R)-2-(4-Chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide (R-4CMTB): A Gαi-Biased FFA2 Allosteric Probe for Pathway-Selective Pharmacology


(2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide (R-4CMTB; CAS 300851-67-6) is the R-enantiomer of the prototypical synthetic free fatty acid receptor 2 (FFA2/GPR43) phenylacetamide agonist 4-CMTB [1]. It acts as an ago-allosteric modulator that binds to a site on human FFA2 topographically distinct from the orthosteric short-chain fatty acid binding pocket, with an allosteric binding site located at the outer surface of transmembrane helices 6 and 7 [2]. Unlike its S-enantiomer and the racemate, R-4CMTB is a functionally selective ligand that activates Gαi-mediated signaling pathways while lacking the capacity to activate Gαq-mediated calcium mobilization, making it a uniquely biased pharmacological tool for dissecting FFA2 signal transduction [3].

Why S-4CMTB or Racemic 4-CMTB Cannot Substitute for (2R)-2-(4-Chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide in Pathway-Selective FFA2 Studies


The FFA2 receptor signals through multiple G protein pathways (Gαi, Gαq, and β-arrestin), and the three forms of 4CMTB—racemic (R/S), S-enantiomer, and R-enantiomer—are pharmacologically non-equivalent [1]. S-4CMTB and R/S-4CMTB activate both Gαi and Gαq pathways, producing robust calcium mobilization, ERK phosphorylation, and cAMP inhibition [1]. In contrast, R-4CMTB selectively activates Gαi-mediated signaling (pERK1/2 and cAMP modulation) without measurable direct Gαq-coupled calcium responses [1]. This functional divergence is dictated by enantiomer-specific structural interactions at the receptor level: the R-isomer cannot form a critical nonclassical hydrogen bond with N230⁶·⁴³ and exhibits poor steric complementarity of its isopropyl fragment within the allosteric pocket [2]. Consequently, experiments requiring pathway-biased interrogation of Gαi-dependent FFA2 biology cannot be validly conducted with the S-enantiomer or racemate; procurement of the specific R-enantiomer is mandatory for such studies.

(2R)-2-(4-Chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide: Quantitative Differentiation Evidence vs. S-4CMTB, Racemic 4-CMTB, and Endogenous Ligands


Gαi-Biased Functional Selectivity: R-4CMTB Does Not Activate Gαq-Coupled Calcium Mobilization, Unlike S-4CMTB and Racemate

In CHO cells stably expressing human FFA2, R-4CMTB produced no direct Ca²⁺ response (pEC50 not quantifiable, indicated as '—'), whereas S-4CMTB acted as a direct agonist for Ca²⁺ mobilization with pEC50 of 5.7 (Emax = 55% relative to acetate) and R/S-4CMTB showed positive allosteric modulation of acetate-induced Ca²⁺ responses [1]. This demonstrates that R-4CMTB is functionally incapable of activating the Gαq-phospholipase C pathway. In contrast, R-4CMTB retained Gαi-mediated signaling: in the pERK1/2 assay, R-4CMTB showed pEC50 = 5.0 (Emax = 60%) vs. S-4CMTB pEC50 = 6.1 (Emax = 102%); in the forskolin-induced cAMP inhibition assay, R-4CMTB showed pEC50 = 5.2 (Emax = 74%) vs. S-4CMTB pEC50 = 6.8 (Emax = 99%) [1]. The R-enantiomer is thus a pathway-selective tool that decouples Gαi from Gαq signaling at FFA2.

FFA2 GPR43 functional selectivity biased agonism Gαi Gαq calcium mobilization

Reduced G Protein Activation Potency and Efficacy vs. S-Enantiomer in [³⁵S]GTPγS Binding Assays

In membranes from Flp-In T-REx 293 cells expressing human FFA2-eYFP, R-4CMTB stimulated [³⁵S]GTPγS incorporation with a pEC50 of 5.74 ± 0.09 and Emax of 77.7 ± 4.0% (relative to propionate), which was significantly less potent and efficacious than both S-4CMTB (pEC50 = 6.52 ± 0.12, Emax = 118.9 ± 5.2%) and racemic 4-CMTB (pEC50 = 6.18 ± 0.18, Emax = 105.2 ± 3.8%) according to one-way ANOVA with Dunnett's post hoc analysis (p < 0.01) [1]. R-4CMTB was, however, still more potent than the endogenous agonist propionate (pEC50 = 4.39 ± 0.26, Emax = 100.0 ± 4.0%), representing an approximately 22-fold potency gain over the natural ligand [1]. This establishes R-4CMTB as an intermediate-potency, partial-efficacy G protein activator ideally suited for studies where full pathway activation by S-4CMTB would obscure nuanced signaling effects.

FFA2 G protein activation GTPγS binding enantiomer comparison potency

Molecular Structural Basis for Enantiomer-Specific Pharmacology: R-4CMTB Fails to Form Key Nonclassical Hydrogen Bond with N230⁶·⁴³

The cryo-electron microscopy structure of the human FFA2-Gi complex with bound 4-CMTB (2025) revealed that the (R) isomer of 4-CMTB is unable to form a nonclassical hydrogen bond with N230⁶·⁴³ in the allosteric binding site (site 1), and additionally exhibits poor steric fit of its isopropyl (i-Pr) fragment within the pocket [1]. In contrast, the (S) isomer forms this critical hydrogen bond interaction and achieves favorable steric complementarity. Mutagenesis data confirm that N230D and N230S FFA2 mutants abolish 4-CMTB-mediated [³⁵S]GTPγS binding while leaving other FFA2 ligands unaffected [1]. This provides the first atomic-level explanation for why R-4CMTB displays reduced potency and Gαq-signaling deficiency relative to S-4CMTB, and establishes the R-enantiomer as a structurally validated probe for the allosteric site 1 of FFA2.

cryo-EM FFA2 structure allosteric binding enantiomer recognition hydrogen bond structure-activity relationship

In Vivo Divergence: R-4CMTB Protects Against Intestinal Ischemia-Reperfusion Injury Without Increasing Neutrophil Infiltration, Unlike S-4CMTB

In a mouse model of intestinal ischemia-reperfusion injury (IRI), S-4CMTB administration significantly increased neutrophil infiltration into the intestinal villi, as quantified by esterase staining and myeloperoxidase measurement (Fig. 7C,D) [1]. In contrast, R-4CMTB did not increase neutrophil infiltration above the IRI control group and yet still conferred a protective effect against tissue damage, albeit to a lesser degree than the FFA2 inverse agonist 2CTAP (Fig. 7B) [1]. This in vivo divergence mirrors the in vitro functional selectivity profile: S-4CMTB drives both Gαi and Gαq pathways (including chemotactic Gαq signaling), while R-4CMTB selectively activates Gαi without triggering the Gαq-dependent chemotactic responses that exacerbate neutrophil-mediated tissue injury.

ischemia-reperfusion injury neutrophil infiltration in vivo pharmacology FFA2 intestinal IRI

Absolute FFA2 Selectivity Over FFA3: R-4CMTB Is Completely Inactive at the Closely Related hFFA3 Receptor

In [³⁵S]GTPγS binding assays using membranes expressing human FFA3-eYFP (the closest phylogenetic relative of FFA2, sharing 52% sequence identity), R-4CMTB and S-4CMTB stereoisomers were completely inactive at concentrations up to at least 30 µM, while both compounds robustly activated hFFA2-eYFP [1]. This absolute selectivity for FFA2 over FFA3 is a critical differentiator from endogenous short-chain fatty acid ligands (acetate, propionate), which activate both FFA2 and FFA3 with low micromolar to millimolar potency and limited subtype discrimination [2]. The allosteric nature of 4-CMTB binding—targeting a non-conserved extracellular loop 2 (EL2)-dependent site—underlies this exquisite subtype selectivity, as demonstrated by EL2 swap experiments between FFA2 and FFA3 [1].

FFA2 selectivity FFA3 GPR41 receptor subtype selectivity off-target

100- to 1000-Fold Higher Affinity Than Endogenous SCFAs, Enabling Reliable Pharmacological Probing at Sub-Micromolar Concentrations

The phenylacetamide series including R-4CMTB exhibits 100- to 1,000-fold higher affinity for FFA2 than the endogenous orthosteric agonists acetate and propionate in cAMP and [³⁵S]GTPγS assays [1]. Specifically, R-4CMTB has a pEC50 of 5.2 in the cAMP assay and 5.74 in GTPγS binding vs. acetate (pEC50 = 3.8–3.9 across assays) and propionate (pEC50 = 4.39 in GTPγS) [2][3]. This potency advantage means R-4CMTB can be used at sub-micromolar to low micromolar concentrations, avoiding the millimolar concentrations required for endogenous SCFAs that often produce non-specific effects (e.g., pH changes, metabolic interference, HDAC inhibition) [1]. Furthermore, R-4CMTB retains positive allosteric cooperativity with acetate (pEC50 for acetate shifts in the presence of R-4CMTB), enabling combinatorial pharmacology at physiologically relevant SCFA concentrations [3].

FFA2 agonist potency SCFA acetate propionate allosteric cooperativity assay sensitivity

Optimal Research and Procurement Scenarios for (2R)-2-(4-Chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide (R-4CMTB)


Gαi-Selective FFA2 Pathway Dissection in Immune Cells Co-Expressing Multiple G Proteins

When studying FFA2 signaling in neutrophils, macrophages, or adipocytes—cells that co-express Gαi and Gαq effectors—R-4CMTB is the only 4CMTB enantiomer that can selectively activate Gαi-mediated pathways (pERK1/2, cAMP inhibition) without simultaneously triggering Gαq-dependent calcium mobilization [1][2]. This enables researchers to attribute downstream cellular responses specifically to Gαi coupling, which is impossible with S-4CMTB (dual pathway activator) or racemic 4-CMTB (mixed pharmacology). The structural basis for this functional selectivity has been validated by cryo-EM in the 2025 FFA2-Gi complex structure [3].

Negative Control or Pathway-Biased Comparator in Allosteric FFA2 Drug Discovery Programs

In structure-activity relationship (SAR) campaigns targeting the FFA2 allosteric site, R-4CMTB serves as an essential control compound: its inability to form the nonclassical hydrogen bond with N230⁶·⁴³ and poor i-Pr steric fit (vs. S-4CMTB) define the minimal pharmacophore requirements for Gαq coupling and high-potency agonism [3]. Medicinal chemistry teams can use R-4CMTB as a benchmark for designing novel allosteric ligands with tailored signaling bias. Its absolute selectivity for FFA2 over FFA3 ensures clean target engagement data [2].

In Vivo Target Validation Studies Requiring FFA2-Mediated Tissue Protection Without Neutrophil-Driven Inflammatory Confounds

In rodent models of intestinal ischemia-reperfusion injury, colitis, or other inflammatory conditions where FFA2 activation may be protective, R-4CMTB uniquely provides FFA2-mediated tissue protection without the confounding increase in neutrophil infiltration observed with S-4CMTB [1]. This differential in vivo profile is directly linked to the Gαi-biased signaling of R-4CMTB, making it the preferred tool for preclinical target validation studies where neutrophil recruitment would obscure therapeutic benefit [1].

High-Throughput Screening and Assay Development Requiring Sub-Micromolar Potency Without Millimolar SCFA Artifacts

R-4CMTB's 100- to 1,000-fold potency advantage over endogenous SCFAs (pEC50 = 5.0–5.74 vs. acetate pEC50 = 3.6–3.9) enables robust assay windows at sub-micromolar to low micromolar concentrations [1][2]. This eliminates the pH changes, metabolic interference, histone deacetylase inhibition, and solvent artifacts commonly associated with millimolar acetate or propionate concentrations in cell-based screening formats [1]. The well-characterized solubility profile (≥29.48 mg/mL in DMSO) and defined storage conditions (−20°C, protect from light) support reproducible compound handling in automated screening environments.

Quote Request

Request a Quote for (2R)-2-(4-chlorophenyl)-3-methyl-N-(1,3-thiazol-2-yl)butanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.